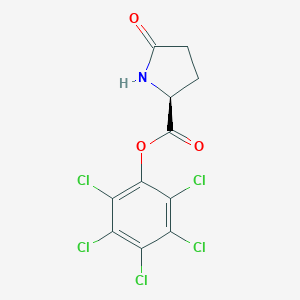

L-Pyroglutamic acid pentachlorophenyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMBAZWQLUSMW-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183186 | |

| Record name | Perchlorophenyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28990-85-4 | |

| Record name | L-Proline, 5-oxo-, pentachlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28990-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchlorophenyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028990854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchlorophenyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchlorophenyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Pyroglutamic Acid Pentachlorophenyl Ester: Properties, Applications, and Protocols

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on L-Pyroglutamic acid pentachlorophenyl ester. It delves into the core chemical properties, mechanistic rationale for its application, and detailed protocols, providing a holistic understanding of this versatile reagent.

Introduction: The Significance of an Activated Ester

L-Pyroglutamic acid (pGlu) is a cyclic amino acid derivative that forms the N-terminus of numerous biologically important peptides and proteins, rendering them more resistant to degradation by aminopeptidases.[1] The introduction of this moiety is a critical step in the synthesis of many therapeutic peptides. This compound (L-PCPp) is an activated form of pGlu, designed for efficient, high-yield coupling reactions.[2][3] Its "activated" nature stems from the pentachlorophenyl group, a superb leaving group that facilitates the acylation of primary amines under mild conditions. This guide will explore the properties that make L-PCPp a valuable tool in chemical synthesis.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory. L-PCPp is a white, crystalline powder characterized by its enhanced stability and solubility in common organic solvents used in synthesis.[4][5]

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 28990-85-4 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₆Cl₅NO₃ | [3][4] |

| Molecular Weight | 377.44 g/mol | [3][4][6] |

| Appearance | White to off-white powder | [2][3][4][5] |

| Melting Point | 185 - 195 °C | [3][4][5] |

| Optical Rotation | [α]²⁴/D = +19 ± 2º (c=1 in DMF) | [4][5] |

| Storage Conditions | Store at 0 - 8 °C for optimal stability | [4][5] |

Structural Analysis

The efficacy of L-PCPp as an acylating agent is a direct consequence of its molecular architecture. The key components are the pyroglutamate ring and the pentachlorophenyl (PCP) leaving group.

Caption: Chemical structure of this compound.

Mechanistic Insight: The five chlorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect pulls electron density away from the ester linkage, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. Concurrently, the resulting pentachlorophenoxide is a highly stabilized, and therefore excellent, leaving group, which drives the reaction forward to completion.

Section 2: Core Application & Experimental Protocol

The primary application of L-PCPp is in peptide synthesis, specifically for the introduction of the pGlu residue at the N-terminus of a peptide chain.[2][3] This is a crucial step for synthesizing various hormones and neuropeptides, such as Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH). The use of the activated ester avoids potential side reactions, such as the oligomerization of pyroglutamic acid, that can occur with other coupling methods.[3][8]

Protocol: N-Terminal Pyroglutamylation of a Resin-Bound Peptide

This protocol describes a reliable method for coupling L-PCPp to the free N-terminal amine of a peptide synthesized via standard solid-phase peptide synthesis (SPPS).

Rationale: The protocol is designed for efficiency and to minimize side reactions. Dichloromethane (DCM) is an excellent solvent for swelling the resin and dissolving the reagents. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the N-terminal ammonium salt of the peptide, liberating the free amine for nucleophilic attack without causing premature cleavage from the resin.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound (L-PCPp)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Kaiser Test kit

Procedure:

-

Resin Preparation: Swell the peptide-resin (1.0 eq) in a reaction vessel with anhydrous DCM for 30 minutes. Drain the DCM.

-

Deprotection Confirmation: Perform a Kaiser test on a small sample of the resin beads. A positive result (deep blue beads) confirms the presence of the free primary amine.

-

Reagent Solution Preparation: In a separate vial, dissolve L-PCPp (3.0 eq) in anhydrous DCM.

-

Coupling Reaction:

-

Add the L-PCPp solution to the reaction vessel containing the resin.

-

Add DIPEA (3.0 eq) to the vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Monitoring the Reaction: After 2 hours, take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test. The reaction is complete when the test is negative (colorless or yellowish beads), indicating the absence of free primary amines.

-

Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with:

-

DCM (3 times)

-

DMF (3 times)

-

MeOH (3 times)

-

DCM (3 times)

-

-

Drying: Dry the resulting pyroglutamyl-peptide-resin under vacuum. The resin is now ready for cleavage and final purification.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the pyroglutamylation of a resin-bound peptide.

Section 3: Safety and Handling

While L-Pyroglutamic acid itself is a naturally occurring and generally safe compound, its pentachlorophenyl ester derivative requires careful handling due to the presence of the chlorinated aromatic ring.[9]

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.[4][5] Recommended storage is between 0-8°C.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly effective and reliable reagent for the introduction of an N-terminal pyroglutamyl residue in peptide synthesis. Its well-defined chemical properties, particularly the activating nature of the pentachlorophenyl group, allow for clean, high-yield coupling reactions under mild conditions. By following established protocols and safety guidelines, researchers can confidently leverage this compound to synthesize complex peptides for a wide range of applications in drug discovery and biochemical research.[4][10][11]

References

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (2023). This compound | 28990-85-4.

- Chem-Impex. (n.d.). Ester pentachlorophénylique de l'acide L-pyroglutamique.

- Sigma-Aldrich. (n.d.). This compound Novabiochem.

- LabSolutions. (n.d.). This compound.

- Zhang, Z., et al. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry, 10, 1037287.

- CDH Fine Chemical. (n.d.). L-PYROGLUTAMIC ACID CAS NO 98-79-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ChemicalBook. (2023). L-Pyroglutamic acid | 98-79-3.

- Georganics. (n.d.). L-pyroglutamic acid – description and application.

- Bodanszky, M., & Fairwell, T. (1993). Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.

- ResearchGate. (n.d.). Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to....

- Wang, W., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4666-4673.

- USA Chemical Suppliers. (n.d.). This compound suppliers USA.

- European Patent Office. (2007).

- BenchChem. (2025). Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide.

- Organic Syntheses. (2021).

- Google Patents. (n.d.). CN102558015B - Preparation method for L-pyroglutamic acid.

- Merck Millipore. (n.d.). HPLC Application Note: USP method - Pyroglutamic Acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 28990-85-4 [chemicalbook.com]

- 3. This compound Novabiochem 28990-85-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 10. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Pyroglutamic Acid Pentachlorophenyl Ester (L-Pyr-OPcp): Structure, Mechanism, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug development, the modification of peptide termini is a critical strategy for enhancing stability and modulating biological activity. The N-terminal pyroglutamyl (pGlu) residue, a cyclic lactam derived from glutamic acid or glutamine, is a common feature in many biologically active peptides and proteins, conferring resistance to degradation by aminopeptidases. L-Pyroglutamic acid pentachlorophenyl ester, which will be referred to by its abbreviated form L-Pyr-OPcp, is a key reagent utilized for the efficient introduction of this pGlu moiety. This guide provides a comprehensive overview of the structure of L-Pyr-OPcp, its mechanism of action as an activating agent in peptide synthesis, and detailed protocols for its application.

Molecular Structure of this compound

L-Pyr-OPcp is an ester derivative of L-Pyroglutamic acid. Its structure is characterized by two primary functional components: the L-pyroglutamyl cyclic amide and the pentachlorophenyl ester group. The molecular formula for this compound is C₁₁H₆Cl₅NO₃, and it has a molecular weight of 377.44 g/mol .[1]

-

L-Pyroglutamyl Moiety: This is a five-membered lactam ring derived from the intramolecular cyclization of an L-glutamic acid residue. This cyclic structure is crucial for the conformational rigidity and enzymatic stability it imparts to peptides.

-

Pentachlorophenyl (Pcp) Ester Group: The carboxyl group of the pyroglutamic acid is esterified with pentachlorophenol. The five chlorine atoms on the phenyl ring are strongly electron-withdrawing, which makes the pentachlorophenoxide a highly efficient leaving group. This "activation" of the carboxyl group is the cornerstone of the reagent's function in peptide synthesis.[2][3]

Below is a two-dimensional representation of the L-Pyr-OPcp structure.

Caption: 2D structure of this compound.

Mechanism of Action in Peptide Synthesis

The primary mechanism of action of L-Pyr-OPcp is to serve as an activated precursor for the introduction of a pyroglutamyl group onto the N-terminus of a peptide chain. This process is a specific instance of active ester coupling, a widely used method in both solution-phase and solid-phase peptide synthesis (SPPS).[4]

The key to this mechanism lies in the electronic properties of the pentachlorophenyl group. The five electron-withdrawing chlorine atoms significantly increase the electrophilicity of the ester's carbonyl carbon. This makes it highly susceptible to nucleophilic attack by the free amino group of an N-terminal amino acid residue on a peptide chain. The pentachlorophenoxide anion that is subsequently released is an excellent leaving group, which thermodynamically and kinetically favors the formation of a stable amide (peptide) bond.[2][3]

The reaction proceeds as follows:

-

The N-terminal amino group of the peptide chain acts as a nucleophile.

-

It attacks the electrophilic carbonyl carbon of the pyroglutamyl group in L-Pyr-OPcp.

-

A tetrahedral intermediate is formed.

-

This intermediate collapses, leading to the formation of a new amide bond and the release of the pentachlorophenoxide leaving group.

This method is advantageous as it often proceeds with high efficiency and minimal side reactions.[5]

Caption: Reaction mechanism of L-Pyr-OPcp in peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of L-Pyr-OPcp is provided in the table below.

| Property | Value | References |

| CAS Number | 28990-85-4 | [1][6] |

| Molecular Formula | C₁₁H₆Cl₅NO₃ | [1][6] |

| Molecular Weight | 377.44 g/mol | [1] |

| Appearance | White to off-white powder | [4][6] |

| Melting Point | 185-195 °C | [6] |

| Purity | ≥ 99% | [6] |

| Storage Conditions | 0 - 8 °C | [6] |

Experimental Protocol: N-terminal Pyroglutamylation using L-Pyr-OPcp in SPPS

This protocol outlines a general procedure for the incorporation of a pyroglutamyl group at the N-terminus of a resin-bound peptide using L-Pyr-OPcp.

Materials:

-

Peptide-resin with a deprotected N-terminal amine.

-

This compound (L-Pyr-OPcp).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine solution (20% in DMF) for Fmoc deprotection.

-

Kaiser test reagents.

Workflow Diagram:

Caption: Workflow for N-terminal pyroglutamylation in SPPS.

Step-by-Step Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine and by-products.

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

-

Coupling Reaction:

-

Prepare a solution of L-Pyr-OPcp (1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the L-Pyr-OPcp solution to the washed and deprotected peptide-resin.

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction time may vary depending on the peptide sequence.

-

-

Monitoring the Reaction: After the initial coupling time, perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete. If the test is positive, the coupling step should be repeated.

-

Final Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted L-Pyr-OPcp and the pentachlorophenol by-product.

-

Cleavage and Deprotection: The peptide can now be cleaved from the resin and the side-chain protecting groups removed using standard cleavage cocktails (e.g., a mixture containing trifluoroacetic acid).

Applications and Significance

The introduction of an N-terminal pyroglutamyl residue is a significant post-translational modification that has several important implications for peptide function and stability:

-

Enhanced Enzymatic Stability: The cyclic amide structure of the pyroglutamyl residue protects peptides from degradation by N-terminal aminopeptidases.[7] This can significantly increase the in vivo half-life of therapeutic peptides.

-

Biological Activity: Many endogenous peptides and hormones, such as Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH), naturally possess an N-terminal pyroglutamyl group that is essential for their biological activity.

-

Conformational Constraint: The pyroglutamyl ring can introduce conformational rigidity at the N-terminus, which can influence the peptide's overall three-dimensional structure and its interaction with biological targets.

L-Pyr-OPcp provides a reliable and efficient method for the synthetic introduction of this important structural feature, making it a valuable tool in drug discovery and development, as well as in basic research on peptide structure and function. Beyond its role in synthesizing biologically active peptides, derivatives of L-pyroglutamic acid have also been explored for applications in agricultural chemicals due to their potential as antifungal or herbicidal agents.[6][8][9][10]

Conclusion

This compound is a highly effective reagent for the N-terminal modification of peptides. Its mechanism of action is based on the principle of active ester chemistry, where the electron-withdrawing nature of the pentachlorophenyl group facilitates efficient peptide bond formation. The ability to synthetically introduce a pyroglutamyl cap is crucial for enhancing the stability and modulating the activity of therapeutic peptides and research probes. The protocols and data presented in this guide offer a solid foundation for the successful application of L-Pyr-OPcp in peptide synthesis endeavors.

References

-

Kul et al. (2022). Effects of Pyroglutamyl Peptides on Depression, Anxiety and Analgesia in Mice. Pharmaceuticals, 15(11), 1338. [Link]

-

Kaur, R., & Chhabra, S. R. (2019). Synthesis of peptides on solid phase using pentafluorophenyl esters. Journal of the Iranian Chemical Society, 16(10), 2131-2154. [Link]

- Moroder, L., & Wendlberger, G. (2002). 6.7 Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 407-420). Georg Thieme Verlag.

-

Atherton, E., & Sheppard, R. C. (1985). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]

-

Bundgaard, H., & Buur, A. (1991). Prodrugs of peptides. 19. Protection of the pyroglutamyl residue against pyroglutamyl aminopeptidase by N-acyloxymethylation and other means. International Journal of Pharmaceutics, 77(2-3), 207-215. [Link]

-

R Discovery. Pyroglutamyl Peptide Research Articles. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

-

Li, Y., et al. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry, 10, 1045237. [Link]

-

Wang, Z., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4696-4702. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 28990-85-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Prodrugs of peptides. 19. Protection of the pyroglutamyl residue against pyroglutamyl aminopeptidase by N-acyloxymethylation and other means - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Role of Pyroglutamylation in Peptide Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamylation, the N-terminal cyclization of glutamine or glutamic acid residues, is a critical post-translational modification that significantly influences the structure, stability, and biological activity of peptides and proteins. This guide provides a comprehensive technical overview of pyroglutamylation, from its fundamental mechanisms to its profound implications in health and disease. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical insights for researchers and drug development professionals. We will delve into the enzymatic and non-enzymatic pathways of pyroglutamate (pGlu) formation, explore its multifaceted effects on peptide function, and detail robust analytical methodologies for its detection and quantification. Furthermore, this guide will illuminate the role of pyroglutamylation in various disease states, including neurodegenerative disorders and cancer, and discuss its relevance in the development of peptide-based therapeutics.

The Phenomenon of Pyroglutamylation: A Fundamental Overview

Pyroglutamylation is the intramolecular cyclization of an N-terminal glutaminyl (Gln) or, less commonly, a glutamyl (Glu) residue to form a pyroglutamyl (pGlu) residue.[1] This process results in the formation of a five-membered lactam ring, effectively blocking the N-terminus of the peptide.[1] This modification can occur spontaneously or be catalyzed by specific enzymes, and its consequences for peptide function are far-reaching.[1]

Mechanisms of Pyroglutamate Formation

The conversion to pGlu can be broadly categorized into two pathways: spontaneous (non-enzymatic) and enzymatic.

-

Spontaneous Formation: The cyclization of N-terminal Gln can occur under physiological conditions, influenced by factors such as pH, temperature, and the specific peptide sequence.[1][2] This reaction involves a nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide of Gln, leading to the elimination of ammonia.[1] The rate of this spontaneous conversion is generally slow but can be significant during peptide synthesis, storage, and in vivo, impacting the homogeneity and stability of peptide-based products.[1][2]

-

Enzymatic Formation: The primary enzyme responsible for catalyzing pyroglutamylation is Glutaminyl Cyclase (QC) .[3][4] QC, a zinc-dependent metalloenzyme, significantly accelerates the rate of pGlu formation from N-terminal Gln residues.[3][5] An isoform, isoQC, shares a similar function but differs in its subcellular localization.[3] QC plays a crucial role in the maturation of numerous peptide hormones and neuropeptides, ensuring their proper conformation and function.[3][6]

Caption: Pathways of Pyroglutamate Formation.

Functional Consequences of Pyroglutamylation

The formation of an N-terminal pGlu residue instigates significant alterations in the physicochemical properties and biological activity of a peptide.

Enhanced Stability and Resistance to Degradation

One of the most critical consequences of pyroglutamylation is the increased stability it confers upon peptides.[3] The blocked N-terminus renders pyroglutamylated peptides resistant to degradation by most aminopeptidases, which require a free N-terminal amino group for their catalytic activity.[1][7] This increased resistance to enzymatic cleavage significantly prolongs the in vivo half-life of many peptide hormones and is a key consideration in the design of peptide-based drugs.[1]

Altered Physicochemical Properties

The conversion of a charged N-terminal amino group and a polar side chain to a neutral, cyclic lactam ring leads to several changes in the peptide's properties:

-

Increased Hydrophobicity: The loss of the charged amino group and the formation of the lactam ring increase the overall hydrophobicity of the peptide.[1][8] This can influence its solubility, aggregation propensity, and interaction with biological membranes.[2][8]

-

Conformational Rigidity: The cyclic nature of the pGlu residue can impose conformational constraints on the peptide backbone, potentially influencing its secondary structure and receptor binding affinity.[3]

Impact on Biological Activity and Receptor Interaction

Pyroglutamylation is often a prerequisite for the biological activity of many peptides. For numerous hormones, the pGlu residue is essential for adopting the correct conformation to bind to their specific receptors.[3]

-

Thyrotropin-Releasing Hormone (TRH): This tripeptide (pGlu-His-Pro-NH2) is a classic example where the pGlu residue is indispensable for its ability to stimulate the release of thyrotropin from the pituitary gland.[9][10]

-

Gonadotropin-Releasing Hormone (GnRH): Another critical hypothalamic hormone, GnRH, also features an N-terminal pGlu residue that is vital for its function in regulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[6][11][12]

-

Other Peptides: The pyroglutamylated RFamide peptide 43 (QRFP43) has been shown to stimulate the hypothalamic-pituitary-gonadal axis, an effect mediated through GnRH.[13][14]

Pyroglutamylation in Health and Disease

While essential for the normal function of many peptides, aberrant pyroglutamylation has been implicated in the pathogenesis of several diseases.

Neurodegenerative Diseases

A significant body of research highlights the role of pyroglutamylated peptides in neurodegenerative disorders, most notably Alzheimer's disease (AD).

-

Amyloid-β (Aβ) Peptides: N-terminally truncated and pyroglutamylated forms of the amyloid-β peptide (pGlu-Aβ) are major components of the amyloid plaques found in the brains of AD patients.[1][8][15] These modified Aβ peptides exhibit increased hydrophobicity, a higher propensity for aggregation, and enhanced neurotoxicity compared to their full-length counterparts.[8][16][17] The formation of pGlu-Aβ is considered a key event in the initiation and progression of AD, making the enzyme responsible, glutaminyl cyclase, a promising therapeutic target.[5][18]

Cancer and Inflammation

Emerging evidence suggests a role for pyroglutamylation and its related enzymes in cancer and inflammatory processes.

-

Cancer: Glutaminyl cyclase has been implicated in certain types of cancer. For instance, isoQC has been shown to be involved in the pyroglutamylation of CD47, a "don't eat me" signal that allows cancer cells to evade the immune system.[6]

-

Inflammation: Pyroglutamyl aminopeptidase I (PGP I), an enzyme that removes pGlu residues, has been linked to inflammatory responses.[19][20] Its involvement in promoting hepatocellular carcinoma through the IL-6/STAT3 pathway suggests it could be a potential biomarker and therapeutic target.[19][20]

Analytical Techniques for the Characterization of Pyroglutamylated Peptides

Accurate detection, characterization, and quantification of pyroglutamylated peptides are crucial for both basic research and the quality control of peptide-based pharmaceuticals.[1][21][22][23]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying pyroglutamylated peptides from their unmodified counterparts.[1][24]

-

Reversed-Phase HPLC (RP-HPLC): Due to the increased hydrophobicity of pGlu-peptides, they typically exhibit longer retention times on RP-HPLC columns compared to the corresponding Gln/Glu-peptides.[1][8] This difference in retention allows for their effective separation and quantification.

| Peptide Species | Modification | Relative Hydrophobicity | Expected RP-HPLC Retention |

| Gln/Glu-Peptide | None | Lower | Shorter |

| pGlu-Peptide | Pyroglutamylation | Higher | Longer |

| Table 1: Expected RP-HPLC behavior of pyroglutamylated peptides. |

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and characterization of pyroglutamylated peptides.[1][21][25]

-

Molecular Weight Determination: The cyclization of Gln to pGlu results in a mass loss of 17.03 Da (due to the loss of NH3), while the cyclization of Glu to pGlu results in a mass loss of 18.02 Da (due to the loss of H2O).[1] This precise mass difference can be readily detected by high-resolution mass spectrometry.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is used to confirm the site of modification. Fragmentation of the peptide will reveal the absence of an N-terminal fragment ion, confirming the blockage of the N-terminus.[1]

Enzymatic Assays

Enzymatic methods, particularly using pyroglutamyl aminopeptidases, are valuable for both qualitative and quantitative analysis.[1][24][26]

-

Pyroglutamyl Aminopeptidase (PGP): These enzymes specifically cleave the N-terminal pGlu residue from a peptide.[27][28][29] By treating a sample with PGP and analyzing the products by HPLC or MS, one can confirm the presence of a pGlu modification and even quantify it. There are different types of PGPs with varying specificities. For example, PGP I has a broad substrate specificity, while PGP II is more specific for TRH.[29][30][31]

Caption: Analytical workflow for pyroglutamylated peptides.

Experimental Protocols

Protocol 1: RP-HPLC for Quantification of Pyroglutamylation

Objective: To separate and quantify the native (Gln/Glu-initial) peptide from its pyroglutamylated form.

Materials:

-

Peptide sample

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Reference standards for both the native and pyroglutamylated peptides

Procedure:

-

Prepare mobile phases and degas thoroughly.

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject a known concentration of the peptide sample.

-

Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) to elute the peptides.

-

Monitor the elution profile at 214 nm or 280 nm.

-

Identify the peaks corresponding to the native and pyroglutamylated forms by comparing their retention times with the reference standards.

-

Quantify the amount of each species by integrating the respective peak areas.

Protocol 2: Mass Spectrometric Confirmation of Pyroglutamylation

Objective: To confirm the presence of the pyroglutamyl residue by mass analysis.

Materials:

-

Peptide sample (can be fractions from HPLC)

-

Mass spectrometer (e.g., ESI-MS or MALDI-MS)

Procedure:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

Compare the observed molecular weight with the theoretical molecular weights of the native and pyroglutamylated peptides. A mass difference of -17.03 Da (from Gln) or -18.02 Da (from Glu) indicates pyroglutamylation.

-

For site confirmation, perform tandem MS (MS/MS) on the parent ion corresponding to the pyroglutamylated peptide.

-

Analyze the fragmentation pattern. The absence of b-ions corresponding to the N-terminal residue confirms the modification.

Protocol 3: Enzymatic Removal of Pyroglutamate for N-terminal Sequencing

Objective: To remove the N-terminal pGlu residue to enable subsequent Edman degradation or other N-terminal analyses.

Materials:

-

Pyroglutamylated peptide sample

-

Pyroglutamate aminopeptidase (PGP I)

-

Enzyme-specific reaction buffer

-

Quenching solution (e.g., 10% TFA)

Procedure:

-

Dissolve the peptide in the PGP I reaction buffer.

-

Add PGP I to the solution at an appropriate enzyme-to-substrate ratio.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specified duration (e.g., 2-4 hours).

-

Stop the reaction by adding the quenching solution.

-

The resulting peptide with a free N-terminus can now be subjected to sequencing.

Conclusion and Future Perspectives

Pyroglutamylation is a subtle yet profound post-translational modification with significant implications for peptide and protein function. Its role in enhancing stability and modulating biological activity is critical for the normal physiology of numerous signaling molecules. Conversely, its involvement in the pathology of diseases like Alzheimer's underscores its importance as a potential therapeutic target. For drug development professionals, a thorough understanding of pyroglutamylation is paramount for the design, synthesis, and formulation of stable and efficacious peptide-based therapeutics. The continued development of sensitive analytical techniques will further our ability to unravel the complexities of this modification and harness this knowledge for the advancement of medicine.

References

-

Functions of glutaminyl cyclase and its isoform in diseases - Visualized Cancer Medicine. (URL: [Link])

-

Pyroglutamylated RFamide peptide 43 stimulates the hypothalamic-pituitary-gonadal axis via gonadotropin-releasing hormone in rats - PubMed. (URL: [Link])

-

Pyroglutamylated RFamide Peptide 43 Stimulates the Hypothalamic-Pituitary-Gonadal Axis via Gonadotropin-Releasing Hormone in Rats - Oxford Academic. (URL: [Link])

-

Glutaminyl cyclase - Proteopedia, life in 3D. (URL: [Link])

-

Pyroglutamate aminopeptidase - Grokipedia. (URL: [Link])

-

An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. (URL: [Link])

-

Thyrotropin-releasing hormone downregulates pyroglutamyl peptidase II activity in adenohypophyseal cells - PubMed. (URL: [Link])

-

Pyroglutamate Formation Influences Solubility and Amyloidogenicity of Amyloid Peptides | Biochemistry - ACS Publications. (URL: [Link])

-

Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources - ResearchGate. (URL: [Link])

-

Quantitative analysis of pyroglutamic acid in peptides - PubMed. (URL: [Link])

-

Thyrotropin releasing hormone - WikiLectures. (URL: [Link])

-

Functions of glutaminyl cyclase and its isoform in diseases - Visualized Cancer Medicine. (URL: [Link])

-

Human glutaminyl cyclase_ Structure, function, inhibitors and involvement in Alzheimer's disease - Ovid. (URL: [Link])

-

Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis | Request PDF - ResearchGate. (URL: [Link])

-

Pyroglutamyl-peptidase I - Wikipedia. (URL: [Link])

-

The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? (URL: [Link])

-

Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - NIH. (URL: [Link])

-

Overview of the pyroglutamylation process. The Cα atoms of each residue... - ResearchGate. (URL: [Link])

-

GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - MDPI. (URL: [Link])

-

THYROTROPIN RELEASING HORMONE (TRH) - INHN. (URL: [Link])

-

Pyroglutamylation Modulates Electronic Properties and the Conformational Ensemble of the Amyloid β-Peptide - PubMed Central. (URL: [Link])

-

Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC - PubMed Central. (URL: [Link])

-

6.7 Pyroglutamic Acid Peptides. (URL: [Link])

-

Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert!. (URL: [Link])

-

Pyroglutamylation modulates electronic properties and the conformational ensemble of the amyloid β-peptide - PubMed. (URL: [Link])

-

Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed. (URL: [Link])

-

Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side... - ResearchGate. (URL: [Link])

-

Analogues of Thyrotropin-Releasing Hormone - L Cohen. (URL: [Link])

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (URL: [Link])

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (URL: [Link])

-

Gonadotropin-releasing hormone - Wikipedia. (URL: [Link])

-

Gonadotropin Releasing Hormones : Endocrine physiology USMLE Step 1 - YouTube. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 3. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 4. Glutaminyl cyclase - Proteopedia, life in 3D [proteopedia.org]

- 5. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vcm.edpsciences.org [vcm.edpsciences.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thyrotropin releasing hormone - WikiLectures [wikilectures.eu]

- 10. THYROTROPIN RELEASING HORMONE (TRH) [inhn.org]

- 11. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Pyroglutamylated RFamide peptide 43 stimulates the hypothalamic-pituitary-gonadal axis via gonadotropin-releasing hormone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyroglutamylation Modulates Electronic Properties and the Conformational Ensemble of the Amyloid β-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyroglutamylation modulates electronic properties and the conformational ensemble of the amyloid β-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. grokipedia.com [grokipedia.com]

- 20. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

- 23. ijsra.net [ijsra.net]

- 24. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Thieme E-Books & E-Journals [thieme-connect.de]

- 27. Pyroglutamyl-peptidase I - Wikipedia [en.wikipedia.org]

- 28. pyroglutamyl-peptidase I(EC 3.4.19.3) - Creative Enzymes [creative-enzymes.com]

- 29. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Thyrotropin-releasing hormone downregulates pyroglutamyl peptidase II activity in adenohypophyseal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Bond: An In-Depth Technical Guide to Active Esters in Peptide Chemistry

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the creation of the amide bond is the central, repeated act of chemical artistry. The efficiency, fidelity, and stereochemical integrity of this single reaction, performed dozens or even hundreds of times, dictates the success of the entire endeavor. This guide delves into the core of modern peptide synthesis: the theory and application of active esters, the reactive intermediates that form the lynchpin of reliable peptide bond formation.

We will move beyond simple procedural lists to explore the underlying chemical principles, the causal relationships between reagent choice and reaction outcome, and the self-validating systems built into robust protocols. This document is structured to provide both a foundational understanding for those new to the field and field-proven insights for experienced practitioners seeking to optimize their synthetic strategies.

The Fundamental Challenge: Activating the Carboxyl Group

The direct condensation of a free carboxylic acid and a free amine to form an amide bond is a thermodynamically unfavorable process, requiring conditions far too harsh for delicate, chiral amino acids. The core principle of peptide synthesis, therefore, is the activation of the C-terminal carboxyl group of one amino acid to make it sufficiently electrophilic to react with the N-terminal amine of the next under mild conditions.

This "activation" transforms the carboxyl's hydroxyl group into a better leaving group. However, over-activation is a significant risk; a too-reactive intermediate can be attacked by the wrong nucleophile or, more critically, can lead to the loss of stereochemical integrity (racemization) at the α-carbon. Active esters strike a crucial balance: they are reactive enough to undergo efficient aminolysis but stable enough to minimize side reactions, most notably racemization.[1][2]

The Active Ester Strategy: A Two-Act Play

The formation of a peptide bond via an active ester can be conceptualized in two primary ways: the use of pre-formed, stable active esters of protected amino acids, or the far more common in situ generation of a transient active ester using a "coupling reagent."

-

Pre-formed Active Esters: In early peptide synthesis, amino acids were chemically converted into stable, isolable active esters, such as p-nitrophenyl (ONp) or N-hydroxysuccinimide (OSu) esters.[3] While this method offers well-defined intermediates, it requires extra synthetic steps and has been largely superseded by the more efficient in situ methods for routine solid-phase peptide synthesis (SPPS).[4]

-

In Situ Formation: Modern SPPS overwhelmingly relies on the addition of coupling reagents directly to the reaction vessel. These reagents react with the N-protected amino acid to form a highly reactive intermediate, which is then rapidly converted into an active ester by an additive present in the reaction milieu. This transient active ester is the key species that undergoes aminolysis to form the peptide bond.

The Central Players: Coupling Reagents and Additives

The landscape of peptide synthesis is often described by an "alphabet soup" of coupling reagents.[5] Understanding their function requires seeing them not just as standalone reagents, but as systems that work in concert with activating additives.

Carbodiimides: The Original Activators

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), function by reacting with the carboxyl group of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.[5]

This intermediate is highly susceptible to nucleophilic attack by the peptide's N-terminal amine. However, it is also notoriously prone to two deleterious side reactions:

-

N-acylurea formation: An intramolecular rearrangement of the O-acylisourea leads to a stable, unreactive N-acylurea, terminating the peptide chain.[5][6]

-

Racemization: The intermediate can promote the formation of a 5(4H)-oxazolone, which readily tautomerizes, scrambling the stereochemistry at the α-carbon.[7][8][9][10]

The Role of Additives: Taming the Reactive Intermediate

To circumvent these issues, carbodiimide reactions are almost universally performed in the presence of a nucleophilic additive. The most common are 1-hydroxybenzotriazole (HOBt) and its more reactive, aza-substituted analog, 1-hydroxy-7-azabenzotriazole (HOAt).[11]

These additives function as "active ester traps." They rapidly attack the O-acylisourea intermediate, converting it into a more stable and selective benzotriazolyl active ester (*-OBt or *-OAt). This active ester is less reactive than the O-acylisourea, which significantly suppresses both N-acylurea formation and the oxazolone pathway for racemization.[6] The subsequent aminolysis of this active ester proceeds smoothly to yield the desired peptide bond.

A newer generation additive, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), has gained widespread adoption.[6][11][12] It offers reactivity comparable to HOBt while avoiding the potential explosive hazards associated with benzotriazoles.[6][11]

Onium Salts: The Pre-Packaged Solution

Phosphonium and aminium/uronium salts represent a more advanced class of coupling reagents that essentially combine the activator and the additive precursor into a single molecule.

-

Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HATU are based on HOBt and HOAt, respectively. In the presence of a base, they react with the amino acid's carboxylate to directly generate the corresponding OBt or OAt active ester.[3][5] HATU is particularly efficient due to the neighboring group effect of the pyridine nitrogen in its HOAt moiety, which accelerates the coupling reaction.[11]

-

Phosphonium Salts: Reagents like BOP and PyBOP are analogous to their aminium counterparts but are based on a phosphonium core. They also generate OBt or OAt active esters and are known for their high reactivity.[13] A key advantage is that they are not susceptible to the side reaction of guanidinylation of the N-terminal amine, which can sometimes occur with aminium salts.[13]

The general mechanism for onium salt activation is depicted below.

Caption: Onium salt-mediated peptide coupling mechanism.

The Decisive Factor: Leaving Group pKa and Reactivity

The rate and efficiency of the aminolysis step are directly related to the quality of the active ester's leaving group. A better leaving group is the conjugate base of a stronger acid. Therefore, the pKa of the hydroxyl additive is a critical parameter for predicting the reactivity of the resulting active ester.[12] A lower pKa corresponds to a more acidic additive and a more reactive active ester.[11]

| Additive / Leaving Group | Common Reagents | pKa | Relative Reactivity | Key Characteristics |

| HOBt | HBTU, TBTU, PyBOP | 4.60 | Standard | The classic, widely used additive. Effective at suppressing racemization. |

| 6-Cl-HOBt | HCTU | 3.35 | High | Increased acidity over HOBt leads to higher reactivity. |

| HOAt | HATU, PyAOP | 3.28 | Very High | Highly acidic and benefits from anchimeric assistance, making it extremely efficient.[11] |

| Oxyma | COMU, PyOxim | 4.60 | Standard | Safer, non-explosive alternative to HOBt with comparable reactivity.[6][11][12] |

Data sourced from multiple references.[6][11][12][14]

The choice of reagent is a balance between reactivity and control. For routine couplings, HBTU/HOBt or DIC/Oxyma systems are robust and cost-effective. For "difficult couplings"—such as those involving sterically hindered amino acids (e.g., Aib, Val-Val sequences) or N-methylated residues—a more potent system like HATU is often required to drive the reaction to completion.[5][15]

Experimental Protocol: Standard SPPS Coupling with HBTU

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid onto a resin-bound peptide using HBTU/HOBt activation in a manual or automated solid-phase synthesizer. This protocol is a self-validating system; the washing steps ensure removal of excess reagents, and monitoring tests confirm reaction completion.

Workflow Diagram:

Caption: Standard Fmoc-SPPS elongation cycle workflow.

Materials:

-

Resin with N-terminal deprotected peptide

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

HBTU (0.95 equivalents relative to the amino acid)

-

HOBt (1 equivalent relative to the amino acid)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine, 20% in DMF (for deprotection prior to coupling)

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove all traces of piperidine.

-

Swell the resin in DMF for 15-30 minutes. Drain the DMF.

-

-

Activation Solution Preparation (Pre-activation):

-

In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and HOBt in a minimal amount of DMF.

-

Add the DIPEA to the solution. The solution will typically change color (e.g., to yellow).

-

Allow the mixture to pre-activate for 1-2 minutes. Causality: This pre-activation step ensures the formation of the HOBt active ester before the mixture is added to the resin, maximizing coupling efficiency and minimizing potential side reactions.

-

-

Coupling Reaction:

-

Add the activation solution to the drained, swollen resin.

-

Add enough additional DMF to ensure the resin is well-suspended and can be agitated freely.

-

Agitate the mixture (via shaking, bubbling with nitrogen, or mechanical stirring) for 30-60 minutes at room temperature. For difficult couplings, this time can be extended or the temperature can be increased.[16]

-

-

Washing:

-

Drain the reaction solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times, 1-2 minutes each) to remove all excess reagents and soluble byproducts (tetramethylurea, unreacted active ester).[16]

-

Wash with DCM (2-3 times) and then DMF (1-2 times) to prepare for the next step.

-

-

Monitoring for Completion (Self-Validation):

-

Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

-

Negative Result (beads remain yellow/colorless): The coupling is complete, as no primary amines are present. Proceed to the next Fmoc deprotection step.

-

Positive Result (beads turn dark blue/purple): The coupling is incomplete. Re-couple by repeating steps 2-4. Trustworthiness: This feedback loop is critical. Proceeding without ensuring complete coupling leads to the accumulation of deletion sequences, which are often difficult to separate from the target peptide during final purification.

-

Conclusion: The Power of Controlled Reactivity

The active ester strategy is the cornerstone of modern peptide synthesis because it provides a powerful and tunable method for achieving controlled reactivity. By understanding the interplay between coupling reagents, additives, and the reaction environment, researchers can navigate the challenges of peptide chemistry with confidence. The choice of an appropriate activation strategy, backed by robust, self-validating protocols, is paramount to ensuring the synthesis of high-purity peptides for research, diagnostics, and therapeutic development. The continued evolution of active ester chemistry, driven by the need for greater efficiency, safety, and sustainability, will undoubtedly continue to shape the future of this vital scientific field.[17]

References

-

Subiros-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Available at: [Link]

-

Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. Available at: [Link]

-

National University of Ireland, Maynooth. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Available at: [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

-

Ismail, F. M. D., et al. (2021). Epimerisation in Peptide Synthesis. Processes. Available at: [Link]

-

Al-Dahmani, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Request PDF on ResearchGate. Available at: [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

-

Merck Millipore. (2009). Novabiochem® Innovation: A Non-Explosive Alternative to HOBt. Available at: [Link]

-

Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (Diagram). Mechanism of epimerisation/racemisation through oxazolone intermediate. Available at: [Link]

-

Science of Synthesis. (2010). 7.4 Racemization Assays. Available at: [Link]

-

Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society. Available at: [Link]

-

Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry. Available at: [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Wikipedia. Peptide synthesis. Available at: [Link]

-

Subiros-Funosas, R., et al. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 14. doras.dcu.ie [doras.dcu.ie]

- 15. jpt.com [jpt.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocol: L-Pyroglutamic acid Pentachlorophenyl Ester in Peptide Synthesis

Introduction: The Strategic Role of the Pyroglutamyl (pGlu) Moiety

The N-terminal pyroglutamyl (pGlu) residue is a critical structural motif found in numerous biologically active peptides and proteins, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1][2][3] This cyclic lactam, formed from a glutamine or glutamic acid precursor, confers significant resistance to degradation by aminopeptidases, thereby extending the peptide's biological half-life.[1][2] While N-terminal glutamine residues can cyclize spontaneously, this process can be slow and subject to side reactions.[4][5] For precise, efficient, and high-yield synthesis, a direct and controlled method for introducing the pGlu moiety is required.

L-Pyroglutamic acid pentachlorophenyl ester (pGlu-OPcp) emerges as a superior reagent for this purpose. It is a stable, crystalline solid that functions as an "active ester."[6][7] The pentachlorophenyl group is a superb leaving group, rendering the ester's carbonyl carbon highly electrophilic and reactive towards nucleophilic attack by the N-terminal amine of a peptide chain. This pre-activation strategy offers a clean, efficient, and reliable method for N-terminal pyroglutamylation, minimizing the side reactions and racemization risks associated with in-situ coupling reagents.[8][9]

This guide provides a comprehensive overview of the mechanistic principles and detailed protocols for the effective use of pGlu-OPcp in both solid-phase and solution-phase peptide synthesis.

Mechanism of Action: The Advantage of an Active Ester

The efficacy of this compound lies in the principle of active ester chemistry. Standard amide bond formation requires the activation of a carboxylic acid, often with carbodiimides or onium salts, which can sometimes lead to side reactions and epimerization.[8][10] Active esters are pre-activated, isolable intermediates that offer a more controlled coupling reaction.

The key features of the pGlu-OPcp reaction are:

-

High Reactivity: The electron-withdrawing nature of the five chlorine atoms on the phenyl ring makes the pentachlorophenoxide a highly stabilized, excellent leaving group. This significantly increases the electrophilicity of the carbonyl carbon.

-

Controlled Acylation: The reagent directly acylates the free N-terminal amine of a peptide chain without the need for additional coupling reagents. This simplifies the reaction setup and purification.

-

Reduced Racemization: As a pre-formed, well-defined intermediate, pGlu-OPcp minimizes the risk of racemization at the alpha-carbon, a common issue with "over-activation" by some potent coupling reagents.[8]

-

Avoidance of Oligomerization: Direct use of the active ester prevents the self-condensation of pyroglutamic acid, which can be a side reaction when using standard coupling methods with unprotected pGlu-OH.[1][7]

The general reaction mechanism is a straightforward nucleophilic acyl substitution, as depicted below.

Caption: Reaction of pGlu-OPcp with a peptide's N-terminal amine.

Detailed Protocols

The following protocols are designed for researchers familiar with standard peptide synthesis techniques. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: N-Terminal Pyroglutamylation on Solid Support (Fmoc-SPPS)

This protocol details the final capping step after the successful assembly of a peptide on a solid-phase resin.

Workflow Overview:

Caption: Workflow for solid-phase N-terminal pyroglutamylation.

Materials & Reagents:

-

Peptidyl-resin (fully assembled, with the final N-terminal amino group protected with Fmoc)

-

This compound (pGlu-OPcp), MW: 377.44 g/mol [7]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Kaiser Test Kit reagents

Procedure:

-

Resin Preparation: Place the peptidyl-resin in a suitable reaction vessel. Swell the resin in DMF for 30-60 minutes.

-

Final Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate gently for 5 minutes. Drain.

-

Repeat with a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3). Each wash should be for 1-2 minutes with agitation.

-

-

Confirmation of Free Amine (Optional but Recommended):

-

Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine, ready for coupling.

-

-

Coupling Reaction:

-

Prepare a solution of this compound. Use a 1.5 to 3.0 molar excess relative to the initial loading of the resin. Dissolve the pGlu-OPcp in a minimal amount of DMF.

-

Add the pGlu-OPcp solution to the washed and drained resin.

-

Agitate the reaction mixture at room temperature. The reaction is typically complete within 1 to 4 hours.

-

-

Monitoring Reaction Completion:

-

After 1 hour (and at subsequent intervals), take a small sample of resin beads and perform a Kaiser test.

-

The reaction is complete when the Kaiser test is negative (beads remain yellow/colorless), indicating the consumption of all free N-terminal amines.

-

-

Final Washing:

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin extensively to remove excess reagent and the pentachlorophenol byproduct. A suggested wash cycle is: DMF (x5), DCM (x3), Methanol (x3).

-

-

Drying: Dry the final pGlu-peptide-resin under vacuum. The resin is now ready for cleavage from the support and final deprotection of side-chain protecting groups according to standard procedures.

Protocol 2: Solution-Phase Coupling

This protocol is suitable for coupling pGlu-OPcp to a peptide or amino acid ester in a solution.[7]

Materials & Reagents:

-

Peptide or amino acid ester with a free N-terminal amine

-

This compound (pGlu-OPcp)[6]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (optional, for hydrochloride salts): N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reagents for work-up and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

-

Reactant Preparation:

-

Dissolve the peptide or amino acid ester (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

If the amine component is a hydrochloride salt, add 1.05 equivalents of a non-nucleophilic base like DIPEA and stir for 10-15 minutes to liberate the free amine.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1.1 equivalents) in the same solvent.

-

Add the pGlu-OPcp solution to the stirring solution of the amine component at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete in 2-12 hours.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a larger volume of a solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove any remaining base), saturated NaHCO₃ solution (to remove the pentachlorophenol byproduct), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

The crude product can be purified by flash column chromatography or recrystallization to yield the pure pGlu-peptide.

-

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Insufficient reagent excess or reaction time. | Increase the molar excess of pGlu-OPcp to 3 equivalents. Extend the reaction time, monitoring every hour. Gentle warming (to 40°C) can be attempted, but monitor for side reactions. |

| Peptide Aggregation (in SPPS) | The peptide sequence is prone to aggregation after Fmoc removal, hindering access to the N-terminus. | Swell the resin in a "magic mixture" (e.g., DCM/DMF/NMP with 1% Triton X-100) before coupling. Perform the coupling in a more disruptive solvent like NMP or DMSO. |

| Low Yield (Solution Phase) | The amine component (as a salt) was not fully neutralized. Moisture in the reaction. | Ensure at least 1 full equivalent of base is used to free the amine. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |

| Byproduct in Final Product | Inefficient removal of pentachlorophenol during work-up. | During solution-phase work-up, perform multiple washes with saturated NaHCO₃ or a dilute NaOH solution to extract the acidic phenol byproduct. |

References

-

Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

This compound. LabSolutions. Available at: [Link]

-

This compound suppliers USA. Chemicals.co.uk. Available at: [Link]

-

Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry. Available at: [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. ResearchGate. Available at: [Link]

-

Structure of the synthesized novel analogues of bioactive GnRH antagonist. ResearchGate. Available at: [Link]

-

Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing. Available at: [Link]

-

Solid Phase Formylation of N-Terminus Peptides. National Institutes of Health (NIH). Available at: [Link]

-

Pyroglutamic Acid Peptides. Thieme Chemistry. Available at: [Link]

-

Synthesis of gonadotropin-releasing hormone III analogs. Structure-antitumor activity relationships. PubMed. Available at: [Link]

-

Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Amgen. Available at: [https://www.amgen.com/-/media/Themes/Amgen/amgen-com/amgen-com/downloads/features/Formation-of-Pyroglutamic-Acid-from-N-Terminal-Glutamic-Acid-in-Immunoglobulin-Gamma-Antibodies.pdf]([Link] Antibodies.pdf)

-

Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ACS Publications. Available at: [Link]

-

Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]

-

GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. MDPI. Available at: [Link]

-

Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of a novel pyroglutamyl-modified TRH analogue. PubMed. Available at: [Link]

-

Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides. ResearchGate. Available at: [Link]

-

GnRH chemical structure. ResearchGate. Available at: [Link]

-

Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to... ResearchGate. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound Novabiochem 28990-85-4 [sigmaaldrich.com]

- 8. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: N-Terminal Pyroglutamylation of Peptides and Proteins Using L-Pyroglutamic Acid Pentachlorophenyl Ester (L-Pyr-OPcp)

Introduction: The Significance of the N-Terminal Pyroglutamyl Cap

The N-terminus of a peptide or protein is a critical determinant of its biological half-life, conformation, and function. One of the most common post-translational modifications (PTMs) is the formation of an N-terminal pyroglutamic acid (pGlu) residue.[1] This modification involves the intramolecular cyclization of an N-terminal glutamine (Gln) or, less frequently, a glutamic acid (Glu) residue, resulting in a five-membered lactam ring.[2][3]

This seemingly subtle change has profound consequences:

-

Blocked N-Terminus: The cyclization eliminates the primary amine group, rendering the N-terminus uncharged and "blocked." This modification confers significant resistance to degradation by aminopeptidases, thereby increasing the in vivo half-life of many peptide hormones and biotherapeutics.[3][4][5]

-

Altered Physicochemical Properties: The loss of the N-terminal charge and the formation of the lactam ring increase the hydrophobicity of the peptide.[1][6] This can influence solubility, aggregation propensity, and receptor-binding interactions.[6][7][8]

-

Biological Relevance: N-terminal pGlu is a hallmark of numerous biologically active peptides, including thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH).[4][5] In the context of monoclonal antibodies (mAbs), pGlu formation from N-terminal Gln or Glu is a common event during production and storage that requires careful characterization.[9][10][11][12]

While this modification can occur spontaneously or be catalyzed by enzymes like glutaminyl cyclase in vivo, a controlled, chemical method is essential in research and drug development to synthesize stable analogs, create standards for analytical assays, or investigate the functional role of the pGlu cap.[2][11][13] This document provides a detailed protocol for the efficient and specific N-terminal pyroglutamylation of peptides and proteins using the activated ester, L-Pyroglutamic acid pentachlorophenyl ester (L-Pyr-OPcp).

Principle and Reagent Selection: Why L-Pyr-OPcp?

To chemically install a pyroglutamyl cap, an activated form of pyroglutamic acid is required to acylate the free N-terminal α-amino group of a target peptide or protein. L-Pyr-OPcp is an ideal reagent for this purpose.

Mechanism of Action: The reaction is a classic nucleophilic acyl substitution. The pentachlorophenyl ester functional group is highly activated due to the strong electron-withdrawing effect of the five chlorine atoms. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amino group. The pentachlorophenoxide ion is an excellent leaving group, ensuring the reaction proceeds efficiently under mild conditions.[14] The use of an unprotected pyroglutamic acid active ester is advantageous as it directly introduces the desired moiety without the risk of oligomer formation.[4]

Caption: Mechanism of L-Pyr-OPcp acylation.

Detailed Experimental Protocol

This protocol is designed for a typical small-scale reaction (~1-5 mg of peptide) and should be adapted based on the specific properties of the substrate.

Materials and Reagents

-

Substrate: Peptide or protein with a free N-terminus (purified, lyophilized).

-

Acylating Agent: this compound (L-Pyr-OPcp) (CAS 28990-85-4).[14]

-

Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF).

-

Base: Diisopropylethylamine (DIPEA).

-

Quenching Agent: Piperidine.

-

Analytical & Purification:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

-

C18 column suitable for peptide purification.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Mass Spectrometer (e.g., ESI-MS) coupled to LC system.

-

Step-by-Step Procedure

-

Substrate & Reagent Preparation:

-

Accurately weigh the peptide substrate and dissolve it in anhydrous DMF to a final concentration of 2-5 mg/mL. Causality: Using an anhydrous solvent is critical to prevent hydrolysis of the activated L-Pyr-OPcp ester, which would deactivate the reagent and reduce yield.

-

In a separate vial, prepare a stock solution of L-Pyr-OPcp in anhydrous DMF (e.g., 10 mg/mL). Calculate the volume needed to provide 2.0 molar equivalents relative to the peptide. Causality: A moderate molar excess ensures the reaction is driven towards completion without introducing excessive impurities that complicate purification.

-

-

Reaction Setup:

-